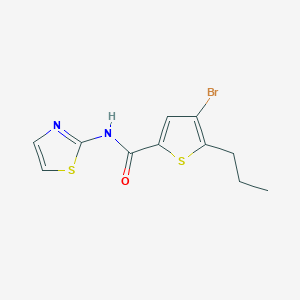
4-bromo-5-propyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide
Overview
Description
4-bromo-5-propyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide, also known as BPTC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BPTC belongs to the class of thiazole-containing compounds and has been shown to exhibit potent biological activity, making it an attractive candidate for further research.
Mechanism of Action
The mechanism of action of 4-bromo-5-propyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme Topoisomerase I, which is involved in DNA replication and transcription. 4-bromo-5-propyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide also inhibits the activity of the protein Hsp90, which is involved in protein folding and stability. These actions may contribute to the anticancer and anti-inflammatory effects of 4-bromo-5-propyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide.
Biochemical and Physiological Effects:
4-bromo-5-propyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide has been shown to exhibit potent biological activity in several in vitro and in vivo studies. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation and pain in animal models. 4-bromo-5-propyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
The advantages of using 4-bromo-5-propyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide in lab experiments include its potent biological activity, low toxicity, and good pharmacokinetic properties. However, the limitations include the complexity of its synthesis, which may limit its availability and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 4-bromo-5-propyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide. These include:
1. Further studies to fully understand the mechanism of action of 4-bromo-5-propyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide.
2. Development of more efficient and scalable synthesis methods for 4-bromo-5-propyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide.
3. Evaluation of the potential therapeutic applications of 4-bromo-5-propyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide in other areas of medicine, such as neurodegenerative diseases, infectious diseases, and cardiovascular diseases.
4. Development of 4-bromo-5-propyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide analogs with improved potency and selectivity.
5. Investigation of the potential synergistic effects of 4-bromo-5-propyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide with other anticancer and anti-inflammatory agents.
In conclusion, 4-bromo-5-propyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide is a promising synthetic compound that has exhibited potent biological activity in several in vitro and in vivo studies. Further research is needed to fully understand its mechanism of action and evaluate its potential therapeutic applications in various areas of medicine.
Scientific Research Applications
4-bromo-5-propyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various areas of medicine. It has been shown to exhibit potent anticancer activity by inducing apoptosis in cancer cells. 4-bromo-5-propyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
properties
IUPAC Name |
4-bromo-5-propyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2OS2/c1-2-3-8-7(12)6-9(17-8)10(15)14-11-13-4-5-16-11/h4-6H,2-3H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZMCSKQWFVTEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)NC2=NC=CS2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




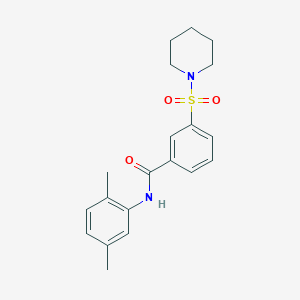
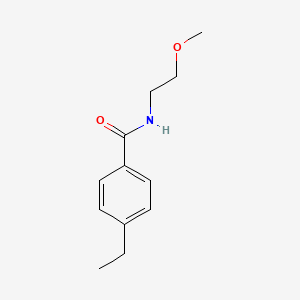
![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B4849993.png)
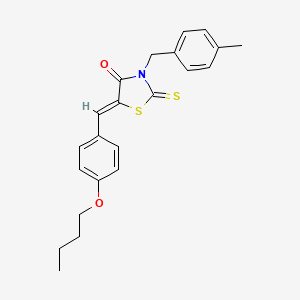
![butyl 3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4850004.png)

![methyl 2-{[2-cyano-3-(2-methoxy-1-naphthyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4850019.png)
![2-methyl-2-[1-[3-(4-morpholinyl)propyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]-1-propanol](/img/structure/B4850038.png)
![N-[2-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4850039.png)

![4-{5-chloro-2-[(2-methylbenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4850052.png)
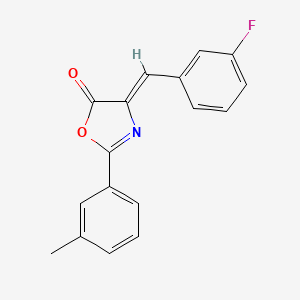
![N-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4850066.png)